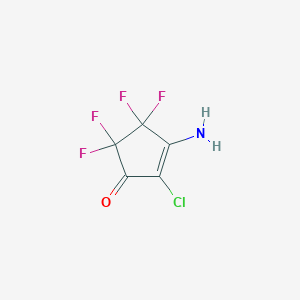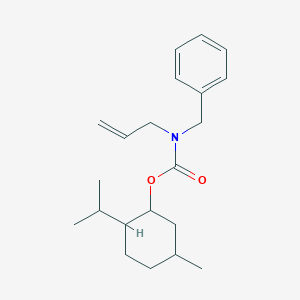![molecular formula C8H6ClF3O2S2 B6312474 [4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride CAS No. 1357627-09-8](/img/structure/B6312474.png)
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethylthio)phenylmethanesulfonyl chloride, also known as TFMSCl, is a reagent used in organic synthesis and biochemistry. It is a colorless, crystalline compound that is soluble in both organic and aqueous solvents. It is a highly reactive reagent, and has a wide range of applications in organic synthesis and biochemistry. In particular, it is used in the synthesis of organic compounds, in the purification of proteins and peptides, and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the purification of proteins and peptides, as well as in the study of the biochemical and physiological effects of drugs. Additionally, it is used in the study of enzyme kinetics, and in the study of the structure and function of proteins.
Mécanisme D'action
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride acts as a nucleophile in organic synthesis. It reacts with electrophiles, such as carbonyl compounds, to form a covalent bond. The reaction is reversible, and the products can be separated by chromatography.
Biochemical and Physiological Effects
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme trypsin, which is involved in the digestion of proteins. It has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, it has been shown to inhibit the enzyme glycogen phosphorylase, which is involved in the breakdown of glycogen.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride has several advantages for use in lab experiments. It is a highly reactive reagent and is relatively inexpensive. Additionally, it is soluble in both organic and aqueous solvents, making it easy to use and handle. However, it is also a highly toxic compound, and should be handled with caution.
Orientations Futures
There are several potential future directions for research involving [4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride. One possibility is to investigate its potential as an inhibitor of other enzymes, such as proteases and phosphatases. Additionally, it could be used to study the structure and function of membrane proteins, and to investigate its potential as a drug target. Finally, it could be used to study the biochemical and physiological effects of drugs, and to develop new drugs.
Méthodes De Synthèse
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride can be synthesized from 4-trifluoromethylthiophenol and thionyl chloride in a two-step reaction. In the first step, the thionyl chloride is added to the 4-trifluoromethylthiophenol in a 1:1 molar ratio. The mixture is stirred at room temperature for 1 hour. In the second step, the reaction mixture is heated to 80°C for 2 hours. The resulting product is a colorless, crystalline solid.
Propriétés
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S2/c9-16(13,14)5-6-1-3-7(4-2-6)15-8(10,11)12/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOYEEQLZXCWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol](/img/structure/B6312454.png)



